molecular formula C11H26O2Si B12553377 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol CAS No. 190016-52-5

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol

Katalognummer: B12553377
CAS-Nummer: 190016-52-5
Molekulargewicht: 218.41 g/mol
InChI-Schlüssel: LWSKSGVHPMJOKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is an organic compound with the molecular formula C10H24O2Si. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a hydroxyl group, making it a valuable intermediate in organic synthesis. It is commonly used in the protection of hydroxyl groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the stability of the silyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials and reagents, ensuring high yield and selectivity. The reaction conditions are optimized to achieve efficient production while maintaining the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for hydroxyl functionalities, facilitating complex synthetic pathways.

    Biology: The compound is used in the synthesis of biologically active molecules and natural products.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthetic processes, allowing for selective reactions at other functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol is unique due to its specific combination of a tert-butyl(dimethyl)silyl group and a hydroxyl group on a methylbutanol backbone. This structure provides stability and reactivity, making it a valuable intermediate in various synthetic applications .

Eigenschaften

CAS-Nummer

190016-52-5

Molekularformel

C11H26O2Si

Molekulargewicht

218.41 g/mol

IUPAC-Name

4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutan-1-ol

InChI

InChI=1S/C11H26O2Si/c1-10(9-12)7-8-13-14(5,6)11(2,3)4/h10,12H,7-9H2,1-6H3

InChI-Schlüssel

LWSKSGVHPMJOKM-UHFFFAOYSA-N

Kanonische SMILES

CC(CCO[Si](C)(C)C(C)(C)C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.